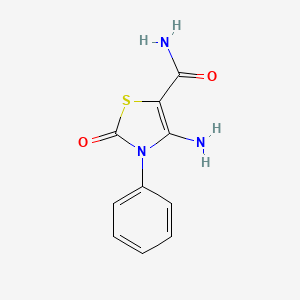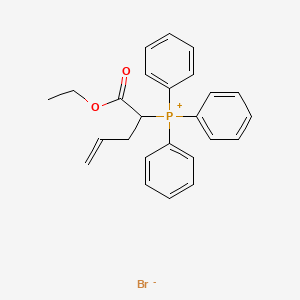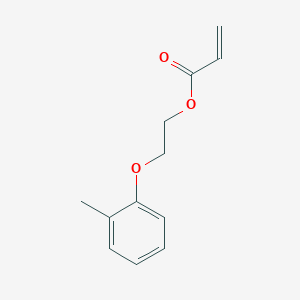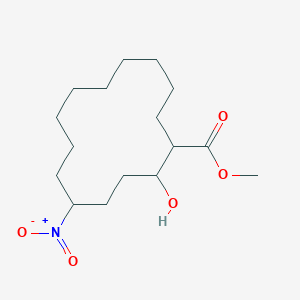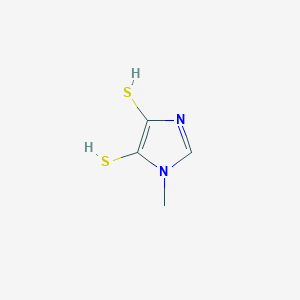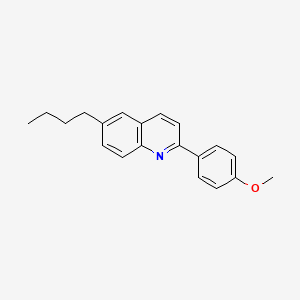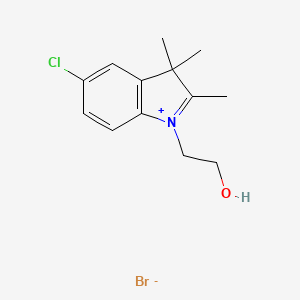
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydroxyethyl group, and a trimethyl group attached to the indole core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 5-chloroindole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The purification process may involve additional steps such as distillation and crystallization to ensure the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: 5-Chloro-1-(2-formylethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide or 5-Chloro-1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide.
Reduction: 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole: Lacks the hydroxyethyl and trimethyl groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide: Lacks the chloro group, which may reduce its potential biological activities.
2,3,3-Trimethylindole: Lacks both the chloro and hydroxyethyl groups, resulting in different chemical and biological properties.
Uniqueness
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is unique due to the presence of the chloro, hydroxyethyl, and trimethyl groups, which confer distinct chemical reactivity and biological activities.
Properties
CAS No. |
113411-75-9 |
|---|---|
Molecular Formula |
C13H17BrClNO |
Molecular Weight |
318.64 g/mol |
IUPAC Name |
2-(5-chloro-2,3,3-trimethylindol-1-ium-1-yl)ethanol;bromide |
InChI |
InChI=1S/C13H17ClNO.BrH/c1-9-13(2,3)11-8-10(14)4-5-12(11)15(9)6-7-16;/h4-5,8,16H,6-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PNNVSQUMJPOZPN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)Cl)CCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


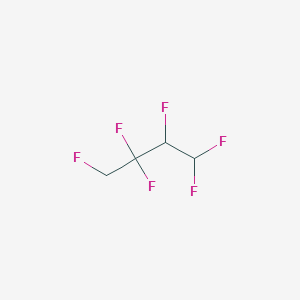
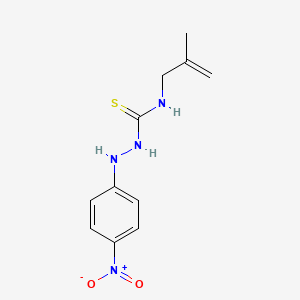
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)

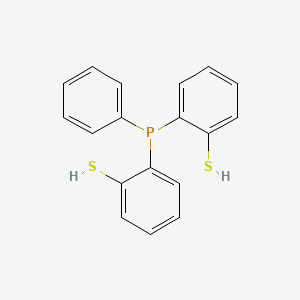
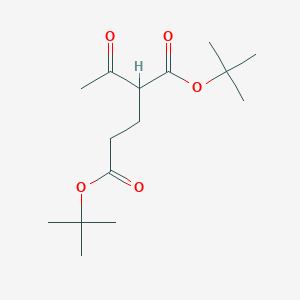
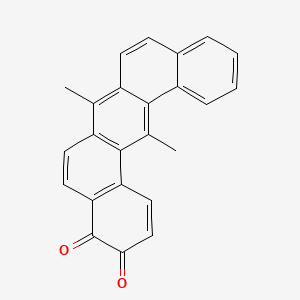
acetate](/img/structure/B14310976.png)
